2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC8997792
InChI: InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31)
SMILES: COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C29H24N2O3S
Molecular Weight: 480.6 g/mol

2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol

CAS No.:

Cat. No.: VC8997792

Molecular Formula: C29H24N2O3S

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol -

Specification

Molecular Formula C29H24N2O3S
Molecular Weight 480.6 g/mol
IUPAC Name 2,6-dimethoxy-4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol
Standard InChI InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31)
Standard InChI Key SJRKOTAQYRWPTE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5

Introduction

2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is a complex organic compound featuring a unique combination of functional groups, including a dimethoxy-substituted phenol core, an imidazole ring, and phenylthio groups. This compound is of interest in various scientific research areas due to its potential applications in fluorescence sensing and biological activity.

Potential Applications

This compound is notable for its potential applications in several fields:

  • Fluorescence Sensing: The arrangement of functional groups in 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol makes it suitable for fluorescence sensing applications, particularly in detecting metal ions or other analytes.

  • Biological Activity: Compounds with similar structures have shown significant biological activities, including potential anticancer properties. The unique structure of this compound may allow it to interact with biological targets in a manner that is distinct from simpler analogs.

Chemical Reactivity

The reactivity of 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol can be explored through reactions typical of phenolic compounds and imidazoles. These may include:

  • Nucleophilic Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The phenol core can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

CompoundStructureUnique Features
2,6-DimethoxyphenolSimple phenolic structure without imidazole.Lacks the complex aromatic system and imidazole ring.
5-(Phenyl)-1H-imidazoleLacks methoxy groups; focuses on imidazole activity.Does not have the phenylthio groups or the phenol core.
4-(Phenylthio)anilineContains phenylthio but lacks the complex aromatic system.Does not include the imidazole ring or methoxy-substituted phenol.

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